REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:9]2[CH:10]=[C:11]([F:14])[CH:12]=[CH:13][C:8]2=[CH:7][N:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[F:14][C:11]1[CH:12]=[CH:13][C:8]2[N:9]([C:5]([CH2:3][OH:2])=[N:6][CH:7]=2)[CH:10]=1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C2N1C=C(C=C2)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
sodium sulfate decahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
ADDITION
|
Details
|
sodium sulfate was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred vigorously for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered over Celite
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate and methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=2N(C1)C(=NC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: CALCULATEDPERCENTYIELD | 117.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |